5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride
Overview
Description
5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C12H9Cl2NO3S2 and a molecular weight of 350.2 g/mol. This compound is known for its unique structure, which includes a thiophene ring, a sulfonyl chloride group, and a 4-chlorobenzamido group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method starts with the thiophene-2-sulfonyl chloride, which undergoes a reaction with 4-chlorobenzylamine in the presence of a base to form the desired product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Bromobenzamido)methyl)thiophene-2-sulfonyl chloride
- 5-((4-Methylbenzamido)methyl)thiophene-2-sulfonyl chloride
- 5-((4-Nitrobenzamido)methyl)thiophene-2-sulfonyl chloride
Uniqueness
5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct chemical and biological properties. This compound’s reactivity and potential biological activities make it a valuable tool in scientific research.
Properties
IUPAC Name |
5-[[(4-chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S2/c13-9-3-1-8(2-4-9)12(16)15-7-10-5-6-11(19-10)20(14,17)18/h1-6H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAXMFYECKQLDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370898 | |
Record name | 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166964-34-7 | |
Record name | 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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